molecular formula C4H6N2O2 B7767372 2,5-Piperazinedione CAS No. 29990-68-9

2,5-Piperazinedione

Cat. No.: B7767372
CAS No.: 29990-68-9
M. Wt: 114.10 g/mol
InChI Key: BXRNXXXXHLBUKK-UHFFFAOYSA-N
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Description

Definition and Classification within Cyclic Peptides and Heterocyclic Compounds

2,5-Piperazinedione (B512043), also known as glycine (B1666218) anhydride (B1165640), is an organic compound and the simplest member of the 2,5-diketopiperazine (DKP) class. nih.govebi.ac.uk Its structure consists of a six-membered ring containing two nitrogen atoms and two carbonyl groups at opposing positions. wikipedia.org This arrangement classifies it as a heterocyclic compound, specifically a piperazinone. ontosight.aiebi.ac.uk

Furthermore, this compound is recognized as a cyclic peptide, formed from the condensation of two amino acid molecules, in this case, two glycine residues. nih.govebi.ac.uk This makes DKPs the smallest possible class of cyclic peptides. ebi.ac.uk The planarity and rigidity of the ring structure, along with the presence of both hydrogen bond donors and acceptors, are key features that influence its chemical and biological properties. wikipedia.org

Classification of this compound
CategoryDescription
Heterocyclic CompoundA cyclic compound with atoms of at least two different elements as members of its ring(s). This compound contains carbon and nitrogen atoms in its ring. ontosight.ai
PiperazinoneA class of compounds containing a piperazine (B1678402) ring with a ketone group. This compound has two ketone groups. ebi.ac.uk
Cyclic PeptideA polypeptide chain that is cyclic. This compound is the simplest, formed from two glycine amino acids. nih.govebi.ac.uk
Diketopiperazine (DKP)A class of organic compounds related to piperazine but containing two amide linkages. 2,5-Diketopiperazines are the most common and studied isomers. ebi.ac.uk

Significance as a Privileged Scaffold in Chemical and Biological Research

The diketopiperazine ring system, with this compound as its parent structure, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netmdpi.com This term refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, thus serving as a versatile template for the development of new bioactive compounds. researchgate.net

The significance of the 2,5-diketopiperazine scaffold stems from several key attributes:

Structural Rigidity: The constrained conformation of the DKP ring reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Stereochemical Diversity: The two alpha-carbons of the DKP ring can be substituted with various side chains, allowing for the creation of a vast library of stereochemically diverse molecules.

Biological Activity: Natural and synthetic DKPs exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and neuroprotective effects. nih.gov

Synthetic Accessibility: The synthesis of 2,5-diketopiperazines is relatively straightforward, often involving the cyclization of dipeptides. wikipedia.orgresearchgate.net This allows for the efficient generation of diverse DKP libraries for screening purposes.

The DKP scaffold's ability to mimic peptide beta-turns, a common secondary structure in proteins, contributes to its capacity to interact with a variety of biological targets. researchgate.net This has led to the development of DKP-based compounds for a range of therapeutic areas.

Overview of Research Directions and Scope of Investigation

Current research on this compound and its derivatives is broad and multifaceted. Key areas of investigation include:

Natural Product Synthesis and Isolation: Many biologically active natural products contain a 2,5-diketopiperazine core. researchgate.net Researchers are actively isolating and synthesizing these compounds to study their therapeutic potential.

Medicinal Chemistry and Drug Discovery: The privileged nature of the DKP scaffold makes it a major focus in the development of new drugs. nih.gov Current efforts are directed towards creating novel DKP analogs with enhanced potency and selectivity for various diseases, including cancer and infectious diseases. nih.govrsc.org

Asymmetric Synthesis: Developing stereoselective methods for the synthesis of chiral 2,5-diketopiperazines is a significant area of research, as the stereochemistry of the side chains is often crucial for biological activity.

Biomaterials and Supramolecular Chemistry: The self-assembly properties of certain 2,5-diketopiperazines are being explored for the development of novel biomaterials, such as hydrogels, for applications in tissue engineering and drug delivery. researchgate.netmdpi.com

Chemical Biology: Labeled DKP derivatives are being used as chemical probes to study biological processes and to identify new drug targets.

The ongoing investigation into the synthesis, properties, and applications of 2,5-piperazinediones continues to expand the utility of this versatile chemical entity in both fundamental and applied scientific research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazine-2,5-dione
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InChI

InChI=1S/C4H6N2O2/c7-3-1-5-4(8)2-6-3/h1-2H2,(H,5,8)(H,6,7)
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InChI Key

BXRNXXXXHLBUKK-UHFFFAOYSA-N
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Canonical SMILES

C1C(=O)NCC(=O)N1
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Molecular Formula

C4H6N2O2
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DSSTOX Substance ID

DTXSID8059342
Record name 2,5-Piperazinedione
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Molecular Weight

114.10 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name 2,5-Piperazinedione
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CAS No.

106-57-0
Record name 2,5-Piperazinedione
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Natural Occurrence and Biogenesis of 2,5 Piperazinedione Analogues

The structural simplicity and stability of the 2,5-piperazinedione (B512043) ring have made it a privileged scaffold in nature. researchgate.net Analogues of this compound are found as secondary metabolites across multiple biological kingdoms, showcasing a remarkable diversity in their chemical structures and biological roles. researchgate.netresearchgate.net

Isolation from Microbial Sources

Microorganisms are a prolific source of this compound derivatives, with numerous compounds having been isolated and characterized from both bacteria and fungi.

A variety of bacterial genera are known to produce this compound analogues. For instance, species of Streptomyces, a genus renowned for its production of antibiotics, are a well-documented source. nih.gov Streptomyces griseoluteus is known to produce piperazinedione, which exhibits antineoplastic activity. nih.gov Another example is cyclo-(L-Phe-L-Pro), a 2,5-DKP that has been isolated from several bacteria, including Streptomyces and Bacillus species. mdpi.com

The marine environment has also yielded bacteria that produce these compounds. A Bacillus horneckiae-like strain isolated from the marine sponge Spongia officinalis was found to produce isomers of cyclo-(Phe-Pro). mdpi.com Additionally, various other marine bacteria, including those from the genera Halomonas and Staphylococcus, have been identified as producers of 2,5-DKP derivatives. nih.gov

Table 1: Examples of this compound Analogues from Bacterial Sources

Compound NameSource OrganismReference
PiperazinedioneStreptomyces griseoluteus nih.gov
Cyclo-(L-Phe-L-Pro)Streptomyces spp., Bacillus spp. mdpi.com
Cyclo-(Phe-Pro) isomersBacillus horneckiae-like strain mdpi.com
Various 2,5-DKPsMarine bacterial strains nih.gov

Fungi, particularly from the genera Aspergillus and Penicillium, are also rich sources of this compound analogues. frontiersin.org For example, this compound itself has been reported in Aspergillus fumigatus. nih.gov Marine-derived fungi have proven to be especially fruitful, with numerous novel DKP derivatives being discovered. frontiersin.orgmdpi.com A study on a sponge-derived fungus, Aspergillus sclerotiorum, led to the isolation of new and known 2,5-DKP derivatives. frontiersin.org Similarly, endophytic Penicillium janthinellum isolated from a soft coral was found to produce new this compound derivatives named janthinolide A and B. researchgate.net

Table 2: Examples of this compound Analogues from Fungal Sources

Compound NameSource OrganismReference
This compoundAspergillus fumigatus nih.gov
Various 2,5-DKP derivativesAspergillus sclerotiorum frontiersin.org
Janthinolide A and BPenicillium janthinellum researchgate.net
Various 2,5-DKPsMarine-derived Penicillium sp. nih.gov

Presence in Marine Organisms

The marine environment is a significant reservoir of unique this compound analogues. mdpi.comnih.govmdpi.com These compounds have been isolated from a wide array of marine life, including sponges, gorgonians, and tunicates, as well as from marine-associated microorganisms. nih.gov The structural diversity of these marine-derived DKPs is vast, often featuring complex substitutions and stereochemistry. nih.gov For example, barettin (B3061388), a 2,5-diketopiperazine, was isolated from the marine sponge Geodia baretti. uit.no The continuous exploration of marine organisms and their symbiotic microbes continues to unveil novel DKP structures. mdpi.com

Detection in Plant and Animal Kingdoms

The occurrence of this compound analogues is not limited to microbes and marine invertebrates. They have also been detected in the plant and animal kingdoms. mdpi.comuit.no These compounds are often formed as degradation products of polypeptides in processed foods and beverages, such as roasted coffee, beer, and stewed beef. wikipedia.org In animals, including humans, they have been found in the gastrointestinal tract, blood, and central nervous system. nih.gov For instance, the histidyl-proline 2,5-diketopiperazine, cyclo(L-His-L-Pro), is found in a variety of foods, with particularly high concentrations in fish and fish products. wikipedia.org

Biosynthetic Pathways and Enzymatic Mechanisms

The formation of the this compound core is a fundamental process in the biosynthesis of this class of compounds. researchgate.netmdpi.com

The most common and structurally simplest biosynthetic route to 2,5-DKPs involves the head-to-tail cyclization of two α-amino acids. researchgate.netmdpi.com This process begins with the formation of a linear dipeptide from two amino acid precursors. mdpi.com Subsequently, an intramolecular condensation reaction occurs between the N-terminal amine and the C-terminal carboxylic acid of the dipeptide, resulting in the formation of the stable six-membered piperazinedione ring. mdpi.comnih.gov This cyclization can be a spontaneous, non-enzymatic process or catalyzed by specific enzymes. mdpi.com Enzymatic pathways often involve non-ribosomal peptide synthetases (NRPSs) or, more commonly for simpler DKPs, cyclodipeptide synthases (CDPSs), which utilize aminoacyl-tRNAs as substrates. mdpi.commdpi.com This fundamental cyclization mechanism is a key step in generating the core scaffold, which can then be further modified by other enzymes to create the vast diversity of naturally occurring this compound analogues. nih.gov

Involvement of Diketopiperazine Synthases (e.g., AlbC)

The biosynthesis of this compound (also known as diketopiperazine or DKP) analogues in various organisms involves several enzymatic pathways. A significant family of enzymes responsible for creating the core DKP structure are the cyclodipeptide synthases (CDPSs). rsc.orgnih.gov These enzymes are distinct from the more widely known non-ribosomal peptide synthetases (NRPSs). pnas.org

CDPSs catalyze the formation of the DKP scaffold by using aminoacyl-tRNAs (aa-tRNAs) as substrates, effectively hijacking these building blocks from their primary role in ribosomal protein synthesis. pnas.orgnih.govoup.com This mechanism allows CDPSs to bypass the initial amino acid activation step that is characteristic of NRPS pathways. pnas.org The resulting cyclodipeptides often serve as precursors for a wide array of natural products, which are subsequently modified by various tailoring enzymes like oxidases, methyltransferases, and cytochrome P450 enzymes to generate structural diversity. rsc.orgnih.gov

A quintessential and extensively studied example of a CDPS is AlbC, an enzyme found in the bacterium Streptomyces noursei. pnas.orguniprot.orgresearchgate.net AlbC is the inaugural enzyme in the biosynthetic pathway of albonoursin (B1666814), an antibiotic with a DKP core. pnas.orgebi.ac.uk The primary function of AlbC is to catalyze the formation of cyclo(L-Phe-L-Leu) from its two substrates, L-phenylalanyl-tRNA(Phe) and L-leucyl-tRNA(Leu). uniprot.orgresearchgate.net This cyclodipeptide is then acted upon by other enzymes in the alb gene cluster, such as the cyclodipeptide oxidase AlbAB, which introduces double bonds to yield the final albonoursin product. rsc.org

The catalytic mechanism of AlbC follows a ping-pong model. oup.comuniprot.org The process begins with the binding of the first substrate, Phe-tRNA(Phe), and the transfer of the L-phenylalanine moiety to a conserved active site serine residue (Ser-37), forming a covalent aminoacyl-enzyme intermediate. uniprot.orgmdpi.com Subsequently, the second substrate, Leu-tRNA(Leu), binds, and an intramolecular cyclization occurs, releasing the cyclo(L-Phe-L-Leu) product. Structurally, AlbC features a Rossmann-fold domain and shares significant similarity with the catalytic domain of class-Ic aminoacyl-tRNA synthetases. oup.com

While CDPSs have specific primary substrates, they often exhibit a degree of promiscuity, contributing to the natural diversity of DKP analogues. AlbC, for instance, can incorporate other nonpolar amino acids such as L-tyrosine and L-methionine, leading to the synthesis of various other cyclodipeptides as minor products. rsc.orguniprot.org This promiscuity is a recurring theme among CDPS enzymes. rsc.org

Interactive Data Tables

Below are tables summarizing key research findings on the involvement of diketopiperazine synthases in the biogenesis of this compound analogues.

Table 1: Examples of Diketopiperazine Synthases and Their Products

EnzymeSource OrganismAminoacyl-tRNA SubstratesMajor Cyclodipeptide ProductReference
AlbCStreptomyces nourseiL-Phe-tRNAPhe + L-Leu-tRNALeucyclo(L-Phe-L-Leu) uniprot.orgresearchgate.net
Rv2275Mycobacterium tuberculosisL-Tyr-tRNATyr + L-Tyr-tRNATyrcyclo(L-Tyr-L-Tyr) rsc.orgpnas.org
DmtB1Streptomyces sp.L-Trp-tRNATrp + Various (Val, Pro, Leu, Ile, Ala)cyclo(L-Trp-L-Xaa) nih.gov
YvmCBacillus subtilisL-Tyr-tRNATyr + L-Leu-tRNALeucyclo(L-Tyr-L-Leu) mdpi.com

Table 2: Research Findings on the AlbC Catalytic Mechanism

FeatureDescription of FindingReference
Catalytic MechanismThe reaction follows a ping-pong mechanism involving a covalent enzyme intermediate. oup.comuniprot.org
Active Site NucleophileSerine-37 (Ser-37) acts as the nucleophile, forming a covalent bond with the first aminoacyl substrate. uniprot.org
Substrate BindingThe enzyme possesses two distinct pockets (P1 and P2) for binding the two aminoacyl-tRNA substrates sequentially. mdpi.com
Structural HomologyAlbC's structure, featuring a Rossmann-fold, is highly similar to the catalytic domain of class-I aminoacyl-tRNA synthetases (aaRSs). oup.com
Substrate PromiscuityBesides its primary substrates, AlbC can incorporate other nonpolar residues like L-tyrosine and L-methionine to synthesize different cyclodipeptides in smaller amounts. uniprot.org

Advanced Chemical Synthesis and Derivatization Strategies for 2,5 Piperazinediones

Established Synthetic Methodologies

Traditional approaches to construct the 2,5-piperazinedione (B512043) ring have been refined over the years, offering reliable and versatile routes to a wide array of derivatives.

Cyclization of Dipeptides and Amino Acid Esters

The most common and direct method for synthesizing 2,5-piperazinediones is the intramolecular cyclization of dipeptides or their corresponding esters. wikipedia.orgresearchgate.net This head-to-tail condensation of two α-amino acids forms the characteristic six-membered ring. researchgate.net The process typically involves the formation of a linear dipeptide, followed by a cyclization step that can be promoted under various conditions. mdpi.com

The cyclization of dipeptide esters often occurs spontaneously. wikipedia.org However, the reaction can be facilitated and yields improved through thermal, acidic, or basic conditions. baranlab.org For instance, heating N-Boc protected dipeptide esters can lead to the formation of 2,5-piperazinediones, though this can sometimes result in mixtures of diastereomers. researchgate.net A key challenge in these cyclization reactions is the potential for racemization at the chiral centers. wikipedia.orgnih.gov

To circumvent some of these challenges, chemoenzymatic methods have been developed. One such method utilizes the adenylation domain of tyrocidine synthetase A (TycA-A) to catalyze the formation of dipeptide esters, which then undergo intramolecular cyclization. This one-pot synthesis has been shown to produce over 128 different DKPs without racemization, with the cyclization proceeding efficiently at a pH range of 6.5-9.5. nih.gov

Dipeptide PrecursorCyclization ConditionsProductKey FindingsReference
N-PMB-dipeptidesBoc-protection, then PMB-deprotectionmono-Boc-DKPsGood yields and excellent stereoselectivity (>20:1 dr). acs.org
Dipeptide methyl estersWater, microwave irradiation2,5-DiketopiperazinesHigh yields, demonstrating that esterification is not always necessary for successful cyclization. thieme-connect.com
N-Boc dipeptide estersSolvent-free, microwave irradiation2,5-DiketopiperazinesEfficient, environmentally friendly, and better than traditional heating in terms of time, yield, and stereocenter integrity. researchgate.netresearchgate.net

Amide Bond Formation Approaches

Beyond the cyclization of pre-formed dipeptides, direct amide bond formation strategies are employed to construct the this compound ring. These methods often involve the use of coupling reagents to facilitate the formation of the two amide bonds within the heterocyclic structure. uantwerpen.be

One approach involves a catalytic hydroxy-directed peptide bond formation using a diboronic acid anhydride (B1165640) catalyst. This three-step sequence consists of an intermolecular catalytic condensation, deprotection of the nitrogen-protecting group, and subsequent intramolecular cyclization, all without intermediate purification. This method is particularly effective for synthesizing DKPs with hydroxymethyl functional groups and offers high yields. organic-chemistry.org

Modern Synthetic Transformations

Contemporary synthetic chemistry has introduced powerful new tools for the construction and derivatization of the this compound scaffold, enabling greater efficiency, complexity, and diversity in the resulting molecules.

Multicomponent Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs), particularly the Ugi four-component condensation (U-4CC), have emerged as a highly efficient strategy for synthesizing complex 2,5-piperazinediones. wikipedia.orgresearchgate.netmdpi.com The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino-carboxamide intermediate. This intermediate can then undergo a subsequent cyclization to yield the DKP ring. mdpi.com

This approach offers significant advantages in terms of diversity, as a wide range of commercially available starting materials can be utilized. rsc.org The Ugi reaction can be followed by a base-catalyzed SN2 cyclization to afford the final DKP product. mdpi.com In some variations, the Ugi reaction itself can be designed to lead directly to the cyclized product in a one-pot fashion. For example, using β-acyl substituted acrylic acids in place of simple carboxylic acids can lead to the formation of highly substituted 2,5-diketopiperazines via an intramolecular aza-Michael addition. mdpi.com

A facile approach utilizes commercially available dipeptides as a bifunctional component in the Ugi reaction with aldehydes and isocyanides to directly form 2,5-diketopiperazines. nih.gov

Reaction TypeComponentsKey FeaturesReference
Ugi 4CR/SN2 CyclizationAldehyde, amine, 2-chloroacetic acid, isocyanideIonic liquids can be used as a medium and catalyst for the cyclization step. mdpi.com
Ugi Cascade ReactionTryptamine, isocyanides, glyoxylic acids, aldehydesA "green chemistry" approach that can be performed under solvent-free conditions. rsc.org
Ugi/Aza-Michael ReactionAldehyde, amine, β-acyl substituted acrylic acid, isocyanideOne-pot synthesis of highly substituted DKPs without the need for a separate cyclization step. mdpi.com
Ugi 4-center 3-component reactionDipeptide, aldehyde, isocyanideUtilizes a dipeptide as the bifunctional component to directly form the DKP ring. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a valuable tool in the synthesis of 2,5-piperazinediones, offering significant advantages over conventional heating methods. mdpi.com Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased yields, and improved stereochemical integrity. researchgate.netthieme-connect.com

This technology has been successfully applied to the cyclization of N-Boc dipeptide esters, providing an efficient and environmentally friendly, solvent-free method for DKP synthesis. researchgate.netresearchgate.netthieme-connect.com The use of microwave heating has been shown to be superior to traditional thermal conditions, particularly in preventing the formation of diastereomeric mixtures. thieme-connect.com Furthermore, microwave-assisted cyclization of unprotected dipeptides in water has demonstrated high yields, simplifying the synthetic process by negating the need for prior esterification of the dipeptide. mdpi.comthieme-connect.com

Starting MaterialConditionsAdvantagesReference(s)
N-Boc dipeptide estersSolvent-free, microwave irradiationFaster reaction, higher yield, better stereocontrol compared to thermal methods. researchgate.netresearchgate.netthieme-connect.com
Unprotected dipeptidesWater, microwave irradiationHigh yields without the need for esterification. mdpi.comthieme-connect.com
Nα-Boc-dipeptidyl estersWater, microwave irradiationRapid, safe, and environmentally friendly one-pot N-Boc-deprotection-cyclization. mdpi.com

Aldol (B89426) Condensation for Functionalization

Aldol condensation is a powerful method for the functionalization of a pre-existing this compound core, allowing for the introduction of substituents at the C-3 and C-6 positions. wikipedia.org This approach is attractive due to its simplicity and the commercial availability of starting materials like glycine (B1666218) anhydride. uit.no

However, direct aldol condensation with glycine anhydride is often unsuccessful because the acidity of the N-H protons interferes with the desired enolate formation at the α-carbon. uit.no To overcome this, the piperazinedione ring is typically activated, most commonly by N-acetylation to form 1,4-diacetyl-2,5-piperazinedione. uit.nobeilstein-journals.org This activated substrate can then undergo condensation with various aldehydes in the presence of a base, such as potassium tert-butoxide or cesium carbonate, to yield 3-arylmethylene-2,5-piperazinediones. beilstein-journals.orgresearchgate.net This method allows for the stepwise and controlled introduction of substituents, enabling the synthesis of both symmetrical and unsymmetrical 3,6-disubstituted 2,5-diketopiperazines. wikipedia.org

Starting MaterialReagentsProductKey FindingsReference
1,4-diacetyl-2,5-piperazinedioneAldehydes, potassium tert-butoxide3-arylmethylene-2,5-piperazinedionesReadily available starting material for further functionalization. beilstein-journals.org
1,4-diacetyl-2,5-piperazinedioneAldehydes, triethylamine (B128534) in DMFUnsymmetrical 3,6-didehydro-2,5-diketopiperazinesStepwise control of the condensation is possible. wikipedia.org
N-protected indole-3-carboxaldehyde (B46971) and 1,4-diacetyl-2,5-piperazinedioneCesium carbonateDipodazine (a natural product)Stereoselective aldol condensation. researchgate.net

Regioselective Functionalization and Core Modification

The ability to selectively functionalize the this compound core at specific positions is crucial for synthesizing derivatives with desired properties.

N-Alkylation: Regioselective N-alkylation of the piperazinedione ring can be challenging due to the presence of two secondary amide nitrogens. Direct alkylation often leads to a mixture of N-alkylated and O-alkylated products. organic-chemistry.org However, methods have been developed to achieve high regioselectivity. For instance, the use of P(NMe2)3 mediates a practical and regioselective direct N-alkylation of 2-pyridones, a related heterocyclic system, with α-keto esters via a deoxygenation process under mild conditions. organic-chemistry.org Another approach involves the use of specific catalytic systems, such as [Cp*IrCl2]2/NaOH, for the direct N-alkylation of 2-aminoquinazolines and 2-aminopyrimidines with alcohols, affording N-exosubstituted products with high yields and complete regioselectivity. rsc.org While not directly on 2,5-piperazinediones, these methods highlight strategies that could be adapted. The synthesis of unsymmetrically substituted 2,5-piperazinediones has been achieved through the regioselective alkylation of piperazinedione derivatives, demonstrating the feasibility of controlling substitution on the nitrogen atoms. grafiati.com

C-Acylation: C-acylation provides another avenue for functionalization. The formation of the 2,5-diketopiperazine ring can be achieved through intramolecular cyclization of an enolate onto a carbonyl group. wikipedia.org For example, the enolate of a precursor molecule can be acylated intramolecularly to construct the 2,5-diketopiperazine ring in high yield. wikipedia.org A common strategy for introducing substituents at the C-3 and C-6 positions involves the aldol condensation of a 1,4-diacetyl-2,5-piperazinedione with aldehydes. nih.gov For instance, N-acetylated glycine anhydride can be coupled with various aromatic aldehydes under basic conditions to yield 3-arylmethylene-2,5-piperazinediones. nih.gov

Table 1: Examples of C-Acylation of 1,4-diacetyl-2,5-piperazinedione with Substituted Benzaldehydes. nih.gov

EntryR1ProductYield (%)
1H1a 82
24-CF31b 73
34-F1c 72
43-Cl1d 97
54-Me1e 65
62-Me1f 50
73-MeO1g 57
82-NO2-3,4-(MeO)21h 80

Functionalized 2,5-piperazinediones can serve as versatile synthetic intermediates that can be regioselectively cleaved to generate diverse heterocyclic structures. nih.govresearchgate.net This strategy unlocks the potential of the DKP scaffold beyond its core structure. For example, 3-arylmethylene-2,5-piperazinediones, synthesized via aldol condensation, can undergo regioselective opening of the piperazinedione ring through acid-promoted alcoholysis. nih.gov This reaction can be performed using microwave irradiation or conventional heating to yield N-(3-arylpyruvylamino) esters. nih.gov The choice of alcohol (e.g., methanol (B129727) or benzyl (B1604629) alcohol) as the nucleophile allows for further diversification of the resulting product. nih.gov This approach has been utilized in the synthesis of quinoxaline (B1680401) di-N-oxides, demonstrating the utility of DKP cleavage in accessing other complex heterocyclic systems. nih.gov

Table 2: Regioselective Opening of 3-Arylmethylene-2,5-piperazinediones (1) to N-(3-arylpyruvylamino) esters (2). nih.gov

EntryR1R2ProductYield (%)
1HOMe2a 71
24-CF3OMe2b 68
34-FOMe2c 45
43-ClOMe2d 98
54-MeOMe2e 54
62-MeOMe2f 55
73-MeOOMe2g 40

N-Alkylation and C-Acylation Strategies

Stereoselective Synthesis and Diastereomeric Control

The stereochemistry of substituents on the this compound ring is critical for its biological activity. Therefore, developing synthetic methods that allow for precise control over the stereocenters is of paramount importance.

Stereoselective synthesis of 2,5-piperazinediones is often achieved by using chiral amino acid derivatives as starting materials, which are then dimerized and cyclized to introduce substituents at the C-3 and C-6 positions with defined stereochemistry. nih.gov The use of microwave irradiation in the synthesis of 2,5-piperazinediones from N-Boc dipeptide esters has been shown to be efficient and can influence the diastereomeric ratio of the products. researchgate.net In some cases, microwave conditions have led to improved diastereoselectivity compared to conventional thermal conditions. researchgate.net

Diastereomeric control can also be exerted in subsequent functionalization steps. For example, the oxidation of exocyclic olefins on a diketopiperazine scaffold to form bis-α,β-epoxides has been shown to be highly diastereoselective, with only one or two of the possible six diastereomers being observed. nih.gov The final bromohydration-cyclization sequence in this synthesis favored the formation of the C2-symmetric diastereomer. nih.gov Furthermore, in the one-pot Ugi/Aza-Michael synthesis of highly substituted 2,5-diketopiperazines, the resulting products were obtained as a mixture of cis and trans diastereomers, which could be separated by chromatography. mdpi.com The stereochemistry of these products is crucial, as demonstrated by X-ray crystallography, which confirmed the trans substitution at C-3 and C-6 of the DKP ring in one of the synthesized compounds. mdpi.com

Structural Elucidation and Conformational Analysis of 2,5 Piperazinediones

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of 2,5-piperazinediones, providing a wealth of information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,5-piperazinediones in solution. ontosight.ai By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecular structure.

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their chemical environments, and their proximity to one another. For the parent 2,5-piperazinedione (B512043), the protons on the methylene (B1212753) groups of the ring typically appear as a singlet due to their chemical equivalence. chemicalbook.com In substituted derivatives, the signals become more complex, with chemical shifts and coupling constants providing information about the nature and stereochemistry of the substituents. For instance, in derivatives like (3Z)-1-acetyl-4-allyl-3-benzylidene-2,5-diketopiperazine, distinct signals are observed for the acetyl, allyl, and benzylidene protons, with their specific chemical shifts and multiplicities confirming their structural assignments. mdpi.com

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbons of the diketopiperazine ring are particularly characteristic, typically resonating at around 165-172 ppm. mdpi.comjst.go.jp The chemical shifts of the α-carbons are sensitive to the nature of the substituents, offering further structural confirmation. For example, in this compound, 3,6-bis(2-methylpropyl), the carbons of the isobutyl groups can be clearly distinguished from those of the piperazinedione ring. nih.gov

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. These experiments allow for the unambiguous assignment of proton and carbon signals, especially in complex substituted 2,5-piperazinediones. acdlabs.com

Table 1: Representative ¹H and ¹³C NMR Data for Selected this compound Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
(3Z)-1-Acetyl-4-allyl-3-benzylidene-2,5-diketopiperazine 7.44–7.34 (m, 5H), 7.31 (s, 1H), 5.57–5.46 (m, 1H), 5.03 (dd, J = 10.2, 1.2 Hz, 1H), 4.74 (dd, J = 16.8, 1.2 Hz, 1H), 4.54 (s, 2H), 4.11 (d, J = 5.6 Hz, 2H), 2.63 (s, 3H) 171.3, 164.8, 164.3, 132.6, 131.0, 129.7, 129.6, 129.3, 128.7, 126.6, 118.8, 46.4, 45.2, 26.6 mdpi.com

This table is for illustrative purposes and specific values can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In 2,5-piperazinediones, the most prominent absorption bands are associated with the amide functional groups.

N-H Stretching: The N-H stretching vibrations of the amide groups typically appear as a broad band in the region of 3200-3400 cm⁻¹. The position and shape of this band can provide information about hydrogen bonding.

C=O Stretching: The carbonyl (C=O) stretching vibration of the amide groups gives rise to a strong, sharp absorption band, usually in the range of 1650-1700 cm⁻¹. vulcanchem.com The exact position of this band can be influenced by the ring conformation and the presence of substituents.

C-N Stretching: The C-N stretching vibration is typically observed in the region of 1400-1450 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide N-H Stretching 3200-3400
Amide C=O Stretching 1650-1700

Data compiled from various sources, including vulcanchem.comvwr.comingentaconnect.com.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. ontosight.ainist.gov

Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. mdpi.comjst.go.jp

Fragmentation Patterns: The fragmentation of 2,5-piperazinediones upon ionization provides valuable structural clues. Common fragmentation pathways include the loss of carbon monoxide (CO) from the amide groups and cleavage of the piperazinedione ring. researchgate.net The specific fragmentation pattern is dependent on the substituents present on the ring. For instance, in cyclo-(L-Phe-L-Pro), fragments corresponding to the loss of a carbonyl group and the proline ring are observed. mdpi.com

Different ionization techniques and mass analyzers are employed for the analysis of 2,5-piperazinediones:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable this compound derivatives. nih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for less volatile and thermally labile 2,5-piperazinediones, often used in conjunction with liquid chromatography (LC-MS). nih.govresearchgate.net

High-Resolution Electrospray Ionization-Mass Spectrometry (HRESI-MS): This provides highly accurate mass measurements, which is crucial for confirming the elemental composition of novel this compound derivatives. mdpi.com

Table 3: Common Fragments Observed in the Mass Spectra of this compound

m/z Proposed Fragment
114 [M]⁺ (Molecular Ion)
86 [M - CO]⁺
71 [M - HNCO]⁺
42 [CH₂=C=O]⁺

Based on data for the parent this compound. nih.gov

Infrared (IR) Spectroscopy

X-ray Crystallography and Solid-State Structural Determination

The crystal structure of the parent this compound reveals a nearly planar six-membered ring. nih.gov However, the conformation of the ring can be influenced by the presence of substituents. For example, in N,N'-dimethyl-3,6-epitetrathio-2,5-piperazinedione, the piperazinedione ring adopts a boat conformation. nih.gov

X-ray crystallographic studies have been instrumental in confirming the stereochemistry of chiral 2,5-piperazinediones and in understanding the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. researchgate.net For instance, the crystal structure of 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione shows that the crystal packing is stabilized by intermolecular C-H···π interactions. researchgate.net

Table 4: Selected Crystallographic Data for this compound Derivatives

Compound Crystal System Space Group Conformation of Piperazinedione Ring Reference
This compound Monoclinic P2₁/a Nearly Planar nih.gov
N,N'-dimethyl-3,6-epitetrathio-2,5-piperazinedione Orthorhombic Fdd2 Boat nih.gov

Computational Chemistry Approaches to Conformation and Interaction

Computational chemistry methods have become increasingly important in complementing experimental data and providing deeper insights into the structure, conformation, and reactivity of 2,5-piperazinediones. researchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. DFT calculations can be used to predict the optimized geometry of 2,5-piperazinediones, providing information about bond lengths, bond angles, and dihedral angles. nih.govioffe.ru

These calculated geometries can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net DFT calculations have been successfully used to show that the optimized structure of 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione is in excellent agreement with the experimental X-ray data. scdi-montpellier.fr Furthermore, DFT can be used to investigate the relative energies of different conformers of a this compound, helping to identify the most stable conformation. researchgate.net

Table 5: Comparison of Experimental and DFT-Calculated Bond Lengths (Å) for a this compound Derivative

Bond Experimental (X-ray) Calculated (DFT)
C=O 1.234 1.231
C-N 1.335 1.340

Illustrative data, specific values will vary depending on the compound and computational method.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the interaction between this compound derivatives and their biological targets at a molecular level.

Researchers have extensively used molecular docking to elucidate the binding modes of this compound derivatives with various protein targets. For instance, in the context of anticancer research, molecular docking simulations have been employed to study the interactions of these compounds with αβ-tubulin. researchgate.netnih.gov These studies reveal that 2,5-diketopiperazine derivatives can bind to the colchicine (B1669291) binding site of tubulin, a critical target for anticancer drugs. rsc.org The docking results often highlight crucial interactions, such as hydrogen bonds between the diketopiperazine backbone and amino acid residues like Val236 of β-tubulin. rsc.org

One study designed new 2,5-diketopiperazine derivatives and used molecular docking to investigate their potential as simultaneous inhibitors of both αβ-tubulin and the breast cancer resistance protein (BCRP). researchgate.net The results indicated that these compounds could bind effectively to both targets, suggesting their potential as dual inhibitors. researchgate.net For example, a specific designed compound showed a high binding affinity to αβ-tubulin with a binding energy of -10.74 kcal/mol and a calculated inhibition constant of 13.44 nM. researchgate.net

In the pursuit of novel antiviral agents, molecular docking has been used to explore the interaction of 2,5-diketopiperazine derivatives with viral proteins like the neuraminidase of the H5N2 avian influenza virus. mdpi.comresearchgate.net These simulations help visualize how the compounds fit into the active site of the enzyme and interact with key amino acid residues. mdpi.comresearchgate.net

Furthermore, molecular docking is a key component in understanding the mechanism of action of 2,5-diketopiperazine derivatives as oxytocin (B344502) receptor (OTR) antagonists. nih.gov Docking studies have identified the binding cavity for these antagonists among the transmembrane helices of the OTR and pinpointed specific amino acid residues crucial for the interaction. nih.gov For example, a representative compound was shown to form hydrogen bonds with Q119 and Q295, as well as a π-π stacking interaction with F311. nih.gov

The insights gained from molecular docking simulations are invaluable for the rational design of new this compound derivatives with improved affinity and selectivity for their biological targets. The stability of the predicted binding modes is often further validated using molecular dynamics (MD) simulations. researchgate.netnih.govnih.gov

Table 1: Examples of Molecular Docking Studies on this compound Derivatives

Derivative/CompoundTarget ProteinKey Findings
Designed 2,5-Diketopiperazine Derivativesαβ-Tubulin and BCRPPotential as simultaneous inhibitors of both proteins. researchgate.net
Plinabulin and derivativesTubulinFormation of a crucial hydrogen bond between the diketopiperazine backbone and Val236 of β-tubulin. rsc.org
Proline-based 2,5-Diketopiperazinesαβ-TubulinTwenty compounds showed lower binding energies than the known inhibitor Tryprostatin-A. nih.gov
2,5-Diketopiperazine DerivativesOxytocin Receptor (OTR)Binding cavity located among TM2-TM7 helices, with key interactions with residues like Q119, Q295, and F311. nih.gov
N-substituted 2,5-Diketopiperazine DerivativesNeuraminidase (H5N2)Compounds bind in the 430-cavity and interact with key amino acid residues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. This method is pivotal in drug discovery for predicting the activity of new chemical entities and for optimizing lead compounds.

For this compound derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, including antimicrobial and anticancer effects. These studies involve developing mathematical models that relate physicochemical or structural descriptors of the molecules to their observed biological activities.

In one study focusing on 2,5-diketopiperazine derivatives as oxytocin receptor (OTR) antagonists, a three-dimensional QSAR (3D-QSAR) analysis was performed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The resulting CoMSIA model demonstrated good validity and predictability, with a cross-validated correlation coefficient (Q²) of 0.614 and a predicted correlation coefficient (R²pre) of 0.912 for the test set. nih.gov Such models provide insights into the steric and electrostatic fields around the molecules that are crucial for their antagonistic activity. nih.gov

QSAR studies have also been applied to understand the antimicrobial properties of this compound analogs. For instance, a 2D-QSAR analysis of benzoxazole (B165842) derivatives, which share structural similarities with some bioactive piperazinediones, was performed to understand their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, QSAR analysis of piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus resulted in a statistically significant model with a high correlation coefficient (r² = 0.962) and cross-validation parameter (q² = 0.917). nih.gov This model indicated that an increase in the exposed partial negative surface area enhances the inhibitory activity. nih.gov

The descriptors used in QSAR models for piperazine (B1678402) derivatives can vary widely, from topological and spatial descriptors to thermodynamic and electronic properties. nih.govnih.gov For example, in a study on aryl alkanol piperazine derivatives with antidepressant activities, descriptors like Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were found to influence the 5-hydroxytryptamine (5-HT) reuptake inhibition activity. nih.gov

The predictive power of QSAR models allows researchers to design and screen new compounds with potentially enhanced biological activity before their actual synthesis, thus saving time and resources. ijper.orgijper.org

Table 2: Key Parameters from a 3D-QSAR Study on 2,5-Diketopiperazine Derivatives as OTR Antagonists

ParameterValueDescription
Q² (cross-validated correlation coefficient)0.614Indicates the predictive ability of the model within the training set. nih.gov
R²ncv (non-cross-validated correlation coefficient)0.969Represents the goodness of fit of the model. nih.gov
R²pre (predicted correlation coefficient)0.912Measures the predictive power of the model for an external test set. nih.gov

Molecular Mechanisms of Action and Biological Activities of 2,5 Piperazinediones

Antimicrobial Activity

2,5-Piperazinediones have emerged as a promising class of antimicrobial agents, displaying efficacy against a range of pathogens including bacteria, fungi, viruses, and protozoa. ontosight.ainih.gov Their mechanisms of action are varied and often target essential cellular processes in these microorganisms.

Antibacterial Mechanisms (e.g., Disruption of DNA Replication and Protein Synthesis, Glucosamine-6-phosphate Synthase Inhibition)

The antibacterial effects of 2,5-piperazinediones are often attributed to their ability to interfere with fundamental cellular processes. Some derivatives disrupt DNA replication and protein synthesis, critical for bacterial survival and proliferation. For instance, piperazinedione isolated from Streptomyces griseoluteus has been shown to alkylate DNA at the N-7 position of guanine, thereby inhibiting DNA replication. nih.gov

Another key target for the antibacterial activity of these compounds is glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme essential for the biosynthesis of the bacterial cell wall. nih.govresearchgate.net Inhibition of this enzyme disrupts the hexosamine biosynthesis pathway, which is crucial for producing UDP-N-acetyl-D-glucosamine, a vital precursor for cell wall components. researchgate.net Molecular docking studies have revealed that certain 2,5-piperazinedione (B512043) derivatives can bind effectively to GlcN-6-P synthase. For example, the compound this compound, 3,6-bis(2-methylpropyl) demonstrated a strong affinity for glucosamine-6-phosphate synthase, suggesting this as a primary mechanism for its antibacterial action. nih.govnih.gov

Compound NameBacterial Target/MechanismReference
PiperazinedioneDNA alkylation, inhibition of DNA replication nih.gov
This compound, 3,6-bis(2-methylpropyl)Glucosamine-6-phosphate synthase inhibition nih.gov

Antifungal Mechanisms (e.g., Membrane Disruption)

The antifungal activity of 2,5-piperazinediones is frequently linked to the disruption of fungal cell membranes. The hydrophobic substituents on the piperazinedione ring can enhance membrane permeability, particularly in fungi with lipid-rich cell walls. This disruption can lead to the leakage of essential cellular contents and ultimately cell death. frontiersin.org

Studies on various this compound derivatives have highlighted their ability to interfere with membrane integrity. For example, some cyclic peptides containing the 2,5-diketopiperazine ring have been shown to induce significant disturbances within lipid bilayers, leading to the formation of pores. nih.gov This mechanism is supported by the observation that these compounds can increase membrane fluidity and disrupt plasma membrane polarization. nih.gov The antifungal action of certain peptides involves interaction with specific membrane components, which can trigger downstream effects like the production of reactive oxygen species. kuleuven.be

Compound NameFungal Target/MechanismReference
Cyclo(Pro-Tyr)Plasma membrane disruption, increased membrane fluidity nih.gov
This compound, 3,6-bis(2-methylpropyl)-Membrane disruption

Antiviral Modulations

Certain this compound derivatives have demonstrated potential as antiviral agents. ontosight.aimdpi.com Research into their antiviral mechanisms is ongoing, but some studies have pointed towards the inhibition of viral replication processes. For example, derivatives with benzylidene and alkylidene substituents have been investigated for their activity against the influenza virus. mdpi.com

One study focused on the compound this compound, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride, which was found to selectively inhibit DNA synthesis in L1210 leukemia cells, a model often used in broader antineoplastic and antiviral research. nih.gov This suggests that interference with nucleic acid synthesis could be a key antiviral mechanism for some this compound compounds.

Compound NameViral Target/MechanismReference
(3Z,6Z)-3-benzylidene-6-(2-methyl propylidene)-4-substituted-2,5-DiketopiperazinesInhibition of influenza virus propagation mdpi.com
This compound, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochlorideSelective inhibition of DNA synthesis nih.gov

Antiprotozoal Efficacy and Target Interactions (e.g., against P. falciparum, T. cruzi, L. infantum)

A number of synthetic 2,5-diketopiperazines have shown promising activity against protozoan parasites responsible for major tropical diseases like malaria (Plasmodium falciparum), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). mdpi.comnih.gov The development of new drugs against these parasites is a global health priority due to issues with existing treatments, including severe side effects and emerging drug resistance. nih.govnih.gov

Recent studies have evaluated novel synthetic 2,5-DKPs, with some compounds exhibiting significant inhibitory concentrations (IC50) against these parasites. nih.gov For instance, certain derivatives showed IC50 values ranging from 5.4 to 9.5 µg/mL against P. falciparum, T. cruzi, and L. infantum. mdpi.comnih.gov The activity of these compounds appears to be influenced by the substitution patterns on the aromatic rings of the 2,5-DKP structure. nih.gov While the precise molecular targets are still under investigation, the efficacy of these compounds highlights their potential as starting points for the development of new antiprotozoal drugs. nih.govmdpi.comajol.info

Compound Name/ClassProtozoan TargetActivityReference
Synthetic 2,5-DiketopiperazinesP. falciparum, T. cruzi, L. infantumIC50 values from 5.4 to 9.5 µg/mL mdpi.comnih.gov
Compound 19 (a 2,5-DKP)P. falciparumIC50 of 5.4 µg/mL nih.gov
Compounds 8 and 22 (2,5-DKPs)T. cruziGood anti-trypanosomal activity nih.gov
Compound 14 (a 2,5-DKP)L. infantumGood anti-leishmanial activity nih.gov

Antioxidant Properties

Beyond their antimicrobial effects, many 2,5-piperazinediones possess notable antioxidant properties. mdpi.com They can help mitigate oxidative stress, which is implicated in a variety of diseases, by neutralizing harmful reactive oxygen species (ROS). nih.gov

Reactive Oxygen Species (ROS) Scavenging

The antioxidant activity of 2,5-piperazinediones is largely attributed to their ability to scavenge reactive oxygen species. Some derivatives have been shown to directly scavenge free radicals. Furthermore, certain compounds can enhance the activity of key antioxidant enzymes within cells, such as glutathione (B108866) peroxidase (GPx), glutathione-S-transferase (GST), and glutathione reductase (GSR). researchgate.net

For example, the compound 3,6-diisobutyl-2,5-piperazinedione has demonstrated the ability to reduce oxidative stress markers. Mechanistic studies suggest that it can decrease ROS production and stabilize mitochondrial membrane potential, thereby protecting cells from oxidative damage. nih.gov This dual action of direct ROS scavenging and enhancement of cellular antioxidant defenses makes 2,5-piperazinediones a compelling class of compounds for combating oxidative stress-related conditions. nih.gov

Compound NameAntioxidant MechanismReference
3,6-diisobutyl-2,5-piperazinedioneROS scavenging, enhancement of antioxidant enzyme activity (GPx, GST, GSR) researchgate.net
Compound 9r (a 1,4-disubstituted piperazine-2,5-dione)Decreased ROS production, stabilization of mitochondrial membrane potential nih.gov

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., GPx, GST, GSR)

Certain this compound derivatives have been shown to bolster the cellular antioxidant defense system. This system includes key enzymes such as glutathione peroxidase (GPx), glutathione S-transferase (GST), and glutathione reductase (GSR), which work in concert to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. nih.govturkjgastroenterol.org The liver, a central site for metabolic homeostasis, relies heavily on glutathione and related enzymes for detoxification. turkjgastroenterol.org GSTs, in particular, are crucial phase II detoxification enzymes that catalyze the conjugation of glutathione to various toxic compounds, rendering them less harmful. dovepress.complos.org

Research on the specific derivative 3,6-diisobutyl-2,5-piperazinedione (DIP) , isolated from the bacterium Halomonas pacifica, has provided direct evidence of interaction with these antioxidant enzymes. nih.gov In silico molecular docking analysis revealed that DIP exhibits a strong binding affinity for GPx, GST, and GSR. nih.govresearchgate.net This interaction suggests a mechanism whereby the compound can enhance the activity or stability of these enzymes, thereby boosting the cell's capacity to mitigate oxidative stress. nih.gov

Table 1: Molecular Docking Analysis of 3,6-diisobutyl-2,5-piperazinedione (DIP) with Antioxidant Enzymes nih.gov
EnzymeBinding Affinity (kcal/mol)
Glutathione Peroxidase (GPx)-5.37
Glutathione-S-Transferase (GST)-5.27
Glutathione Reductase (GSR)-4.70

Neuroprotective Effects

The neuroprotective properties of 2,5-piperazinediones are a significant area of investigation, with studies highlighting their ability to protect neuronal cells from various insults, primarily through the attenuation of oxidative stress and the modulation of cell death pathways. acs.orgresearchgate.net

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative disorders, where an imbalance in reactive oxygen species (RONS) production leads to cellular damage. frontiersin.org Several this compound compounds have demonstrated neuroprotective effects by directly counteracting this process in preclinical models.

Neuronal loss in neurodegenerative conditions can occur through multiple regulated pathways, including various forms of apoptosis and necrosis. nih.gov Research on Cyclo-(L-Pro-L-Phe) , a 2,5-diketopiperazine isolated from a marine-derived fungus, has elucidated its role in modulating these pathways. In a study using SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide-induced injury, the compound inhibited apoptosis and preserved the mitochondrial membrane potential. nih.gov Mechanistically, it was found to prevent the activation of key executioner proteins in the apoptotic cascade, namely caspase-3 and PARP. nih.gov

Further supporting this, in silico studies have identified other this compound derivatives, such as 6-Methoxyspirotryprostatin B , as potential activators of procaspase-3, the inactive precursor to caspase-3. jyoungpharm.orgresearchgate.net Activating this enzyme is a critical step in initiating apoptosis, suggesting that different derivatives can either inhibit or promote cell death pathways depending on their specific structure and the cellular context. jyoungpharm.orgresearchgate.net

Mechanisms of Oxidative Stress Reduction in Neuronal Models

Anticancer and Cytotoxic Properties (Mechanistic Aspects)

The this compound scaffold is found in numerous compounds with potent anticancer and cytotoxic properties. nih.govontosight.ai Their mechanisms of action are varied, ranging from direct damage to cellular macromolecules like DNA to the targeted inhibition of proteins that are crucial for cancer cell survival and proliferation.

A specific derivative, This compound, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride (NSC-135758) , functions as a DNA alkylating agent. nih.gov Studies on adenocarcinoma and human epidermoid carcinoma cells in culture revealed that this compound preferentially inhibits DNA synthesis over RNA and protein synthesis. nih.gov This inhibition of DNA synthesis was shown to be irreversible. nih.gov

Table 2: Effects of NSC-135758 on Macromolecular Synthesis nih.govnih.gov
MacromoleculeEffect of NSC-135758Cell Line(s)
DNASelective and irreversible inhibitionAdenocarcinoma 755, Human Epidermoid Carcinoma, L1210 Leukemia
RNALess pronounced or no inhibitionAdenocarcinoma 755, L1210 Leukemia
ProteinNo inhibitionAdenocarcinoma 755, L1210 Leukemia

In addition to directly damaging DNA, 2,5-piperazinediones can exert their anticancer effects by interacting with specific protein targets that play a role in cancer progression and drug resistance.

Breast Cancer Resistance Protein (BCRP): BCRP is a transporter protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance. nih.gov Several this compound derivatives have been identified as BCRP inhibitors. targetmol.com For example, 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione has been shown through molecular docking studies to interact with the binding domain of BCRP, suggesting it could act as an inhibitor. researchgate.netresearchgate.net Another naturally occurring diketopiperazine, Brevianamide F , also shows notable BCRP inhibitory activity. targetmol.com By blocking BCRP, these compounds have the potential to reverse drug resistance and restore the efficacy of conventional anticancer agents. nih.gov

Murine Double Minute 2 (MDM2): The MDM2 protein is a crucial negative regulator of the p53 tumor suppressor. jyoungpharm.orgnih.gov In many cancers with non-mutated p53, MDM2 is overexpressed, leading to p53 inhibition and allowing cancer cells to evade apoptosis. plos.org Disrupting the MDM2-p53 interaction is therefore a key therapeutic strategy. nih.gov In silico docking studies have identified the this compound derivative 18-Oxotryprostatin A as a potential MDM2 inhibitor, showing low binding energy in computational models. jyoungpharm.orgresearchgate.net Although subsequent lab-based assays of other synthesized diketopiperazines designed for this purpose did not show activity, the structural framework remains a viable starting point for designing MDM2-p53 interaction inhibitors. nih.govplos.org

Table 3: this compound Derivatives and Their Protein Targets jyoungpharm.orgresearchgate.nettargetmol.comresearchgate.netresearchgate.net
CompoundProtein TargetObserved/Predicted Effect
1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedioneBCRPPotential inhibitor (based on molecular docking)
Brevianamide FBCRPInhibitor
18-Oxotryprostatin AMDM2Potential inhibitor (based on in silico analysis)
6-Methoxyspirotryprostatin BProcaspase-3Potential activator (based on in silico analysis)

Other Mechanistic Biological Activities

Enzyme Inhibition (e.g., APAF-1, Melanocortin Receptors, Lipoxygenase, Neuraminidase)

The this compound (also known as 2,5-diketopiperazine or DKP) scaffold is a versatile structure that has been explored for its ability to inhibit a variety of enzymes.

Apoptotic Peptidase Activating Factor 1 (APAF-1) Inhibition: Derivatives of this compound have been identified as inhibitors of the apoptotic peptidase activating factor 1 (APAF-1). wipo.intglosbe.comgoogle.com APAF-1 is a critical component in the intrinsic pathway of apoptosis, where it participates in the formation of the apoptosome, a complex that activates caspases and executes cell death. google.comnih.gov Certain this compound derivatives can bind to the caspase recruitment and nucleotide-binding domains of APAF-1. nih.gov This interaction is thought to prevent the conformational change necessary for APAF-1 oligomerization, thereby inhibiting procaspase-9 activation and subsequent apoptosis. nih.gov This inhibitory action makes these compounds potentially useful for conditions associated with increased apoptosis. wipo.intglosbe.comgoogle.com For example, a second-generation this compound derivative, LPT99, has shown efficacy in preventing cisplatin-induced ototoxicity in experimental models by inhibiting APAF-1. nih.gov

Melanocortin Receptor Antagonism: While research has described melanocortin-4 receptor (MC4R) agonists containing a piperazine (B1678402) core, specific antagonist activity by this compound compounds has also been investigated. nih.gov The melanocortin system, which includes five G protein-coupled receptors (MC1R-MC5R), is involved in various physiological processes, including inflammation and energy homeostasis. frontiersin.org The discovery of piperazine-based compounds as orally active antagonists of the MC4R suggests the potential for this chemical class to modulate receptor function, which could be therapeutic in conditions like cachexia. thegoodscentscompany.com

Lipoxygenase (LOX) Inhibition: Several studies have investigated the potential of DKP derivatives to inhibit lipoxygenases, a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce inflammatory mediators like leukotrienes. researchgate.netnih.gov For instance, a study of a 1,4-disubstituted 1H-1,2,3-triazole compound, which shares structural features with some DKP derivatives, showed an IC50 value of 37.40 μM against lipoxygenase. researchgate.net Another study on linoleyl hydroxamic acid demonstrated varying inhibitory activity against different LOX isoforms, with an IC50 of 7 μM for human 5-LOX. nih.gov This suggests that the DKP scaffold could be a basis for developing anti-inflammatory agents by targeting LOX enzymes.

Neuraminidase Inhibition: The this compound scaffold has been explored for antiviral activity, particularly as inhibitors of influenza neuraminidase. mdpi.comnih.gov Neuraminidase is a crucial enzyme that allows newly formed virus particles to be released from an infected host cell, thus propagating the infection. nih.gov Molecular docking studies have shown that certain N-substituted 2,5-DKP derivatives can bind within the 430-cavity of neuraminidase from the H5N2 avian influenza virus. nih.gov These derivatives interact with key amino acid residues, including Arg371 and Pro326, suggesting a mechanism for their antiviral effects. nih.gov The activity of these compounds is influenced by their substituents; for example, albonoursin (B1666814) and a hydroxy-derivative showed IC50 values of 41.5 µM and 6.8 µM, respectively, against the H1N1 influenza virus. mdpi.com

Target EnzymeCompound Class/ExampleReported Activity/Mechanism
APAF-1 This compound Derivatives (e.g., LPT99)Inhibit apoptosome formation by binding to APAF-1, preventing the conformational change required for its activation. wipo.intnih.gov
Melanocortin-4 Receptor (MC4R) Piperazine DerivativesOrally active antagonists have been developed, suggesting potential for treating conditions like cachexia. nih.govthegoodscentscompany.com
Lipoxygenase (LOX) Various DKP-related structuresInhibit LOX enzymes involved in inflammation; IC50 values vary by compound and LOX isoform (e.g., 7 µM for 5-LOX). nih.gov
Neuraminidase (Influenza) N-substituted 2,5-DKP Derivatives (e.g., Albonoursin)Bind to the active site cavity of neuraminidase, preventing viral release. IC50 values against H1N1 range from 6.8 to 41.5 µM. mdpi.comnih.gov

Antifouling Mechanisms

2,5-Diketopiperazines are recognized as potent marine antifouling agents, acting against a wide range of micro- and macrofouling organisms. researchgate.netifremer.frmdpi.com Their mechanism often involves the non-toxic inhibition of larval settlement and metamorphosis, particularly of barnacles and bryozoans, rather than causing mortality. researchgate.net

A key factor for the antifouling activity of tetrasubstituted 2,5-DKPs is a balance between a sufficient cationic charge and a threshold level of hydrophobicity. researchgate.net This amphiphilic nature is thought to be crucial for their bioactivity. These compounds are considered eco-friendly alternatives to traditional biocides due to their efficacy at low concentrations and their non-toxic mode of action. researchgate.netifremer.fr

Studies have shown that DKPs can inhibit the settlement of barnacle cyprids at concentrations as low as 0.5 μg/mL. researchgate.netifremer.fr The sponge-derived DKP metabolite barettin (B3061388) is a well-known example, effectively inhibiting barnacle settlement. researchgate.net Synthetic derivatives have been developed that show even greater potency. researchgate.net For example, a library of soluble 2,5-DKP derivatives was tested against the barnacle Balanus amphitrite and the bryozoan Bugula neritina, with some compounds showing strong inhibitory activity with EC50 values as low as 1.6 μg/mL and 2.3 μg/mL, respectively. rsc.org Another study on five DKPs isolated from the deep-sea bacterium Streptomyces fungicidicus reported EC50 values against Balanus amphitrite larval attachment ranging from 0.10 to 0.27 mM. tandfonline.com

Compound/ClassTarget OrganismActivity (EC₅₀)
Synthetic DKP Derivative (3d)Balanus amphitrite1.6 μg/mL rsc.org
Synthetic DKP Derivative (3d)Bugula neritina3.1 μg/mL rsc.org
Synthetic DKP Derivative (3i)Bugula neritina2.3 μg/mL rsc.org
Cyclo-(L-Val-L-Pro)Balanus amphitrite0.10 mM tandfonline.com
Cyclo-(L-Leu-L-Pro)Balanus amphitrite0.27 mM tandfonline.com
DKP 15Barnacle Cyprids0.5 μg/mL ifremer.fr
DKP 18Barnacle Cyprids0.5 μg/mL ifremer.fr
DKP 24Barnacle Cyprids0.5 μg/mL ifremer.fr

Structure-Activity Relationship (SAR) Studies and Pharmacophore Analysis

The biological activity of 2,5-piperazinediones is highly dependent on their three-dimensional structure, which is dictated by the substituents on the ring and their stereochemistry. nih.govresearchgate.net SAR studies are crucial for optimizing the potency and selectivity of these compounds for various therapeutic and industrial applications. mdpi.com

Influence of Side Chain Substituents on Bioactivity

The nature, size, and orientation of side chain substituents at positions C-3, C-6, N-1, and N-4 of the piperazinedione ring are critical determinants of biological activity. mdpi.commdpi.com

The introduction of different substituents directly influences properties such as hydrophobicity, steric hindrance, and electronic character, which in turn affect receptor binding and membrane permeability. researchgate.net For instance, in a series of quinoxaline (B1680401) di-N-oxides derived from a this compound template, SAR analysis showed that substituents on both the aromatic ring and the side chain were important for antitubercular activity, with IC50 values ranging from 4.28 to 49.95 μM. mdpi.comnih.gov

In the context of antiviral activity, the presence of specific functional groups can dramatically enhance potency. The addition of a hydroxyl group to the DKP albonoursin increased its anti-influenza activity significantly. mdpi.com Similarly, for antiprotozoal activity against P. falciparum, a clear relationship was observed between the substitution pattern on the aromatic rings of 2,5-DKPs and their inhibitory concentrations, with active compounds showing IC50 values between 5.4 and 9.5 µg/mL. mdpi.com For antifouling DKPs, a balance between hydrophobic and cationic substituents is key to their activity. researchgate.net Prenylated indole (B1671886) DKPs, which feature complex isoprene (B109036) units as side chains, represent a diverse class of natural products with a range of biological activities, including DNA topoisomerase I inhibition. frontiersin.org

Substituent Type/PositionObserved Effect on BioactivityExample Compound Class/Activity
Aromatic ring & side chain substituentsModulates antitubercular and antileishmanial activity. mdpi.comnih.govQuinoxaline di-N-oxides
Hydroxyl group on benzylidene substituentIncreases anti-influenza (H1N1) activity. mdpi.comAlbonoursin derivative
N-substituents (alkylation)Can affect binding affinity to receptors and biological activity. mdpi.comN-substituted anti-influenza DKPs
Hydrophobic and Cationic groupsA balance is crucial for broad-spectrum antifouling activity. researchgate.netTetrasubstituted antifouling DKPs
Isoprene units (Prenylation)Confers diverse activities, including DNA topoisomerase I inhibition. frontiersin.orgPrenylated indole alkaloids

Role of Ring Conformation and Stereochemistry in Biological Interactions

The six-membered diketopiperazine ring is not strictly planar and can adopt various conformations, such as chair, boat, or twist-boat forms. nih.gov The specific conformation is heavily influenced by the substituents, as the ring flexes to minimize steric interactions between side chains. nih.gov This conformational flexibility, combined with the chirality at the C-3 and C-6 positions, creates distinct three-dimensional structures that are critical for selective interactions with biological targets. nih.gov

Stereochemistry plays a profound role in the bioactivity of 2,5-DKPs. nih.gov Studies comparing different stereoisomers of the same DKP have repeatedly shown significant differences in their biological effects. For example, in a study on antimicrobial DKPs, different diastereomers of an arginine-derived compound exhibited varied activities against a panel of bacteria and fungi, which was attributed to differences in their solution structures and membrane interaction potentials. nih.gov

The stability of isomers can also be a factor. It has been observed that a naturally produced, less stable cis-isomer of cyclo-(Phe-Pro) can epimerize into the more stable trans-isomer in culture broth. mdpi.com This highlights that the stereochemical integrity of the DKP ring is a dynamic property that can influence its ultimate biological function. The defined spatial arrangement of substituents is crucial, as stereoisomers often display markedly different pharmacological profiles due to their specific binding interactions with receptors and enzymes. nih.gov

Research Applications and Future Directions for 2,5 Piperazinedione Scaffolds

Applications in Synthetic Organic Chemistry as Building Blocks

The 2,5-piperazinedione (B512043) ring is a highly versatile and privileged scaffold in synthetic organic chemistry, serving as a template for the creation of a wide variety of structurally diverse heterocyclic systems. researchgate.net Their ready accessibility from simple amino acids makes them attractive starting materials. researchgate.net The DKP framework allows for the introduction of diversity at up to six positions with potential stereochemical control at four of those positions, offering a powerful tool for building complex molecules. bas.bg

One of the primary applications of DKPs is as chiral building blocks for preparing drug molecules and natural products. researchgate.net The inherent chirality of DKPs derived from amino acids can be transferred to new stereocenters, making them valuable in asymmetric synthesis. nih.gov For example, they are used as reagents for the preparation of C-alkylated derivatives of glycine (B1666218), which is a useful method for producing unnatural amino acids with stereochemical control. wikipedia.org The synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved using diastereoselective nucleophilic addition to homochiral α-amino sulfinylimines derived from (R)-phenylglycinol. nih.gov

The reactivity of the DKP scaffold at its carbon and nitrogen atoms allows for various chemical transformations. evitachem.comcymitquimica.com Common reactions include:

Alkylation: The lactam nitrogens can be alkylated, although this can sometimes lead to epimerization, particularly with proline-fused DKPs. wikipedia.org Novel asymmetric mono- and dialkylation reactions have been developed using chiral organocatalysts, yielding enantioenriched DKP derivatives with high stereoselectivity. researchgate.net

Aldol (B89426) Condensations: Stepwise aldol condensations can be used to synthesize unsymmetrically substituted 3-alkylidene-6-arylidene-2,5-diketopiperazines, which are found in some marine natural products. uib.no

Cycloaddition Reactions: The DKP framework is amenable to cycloaddition reactions, further expanding its synthetic utility. evitachem.com

Functionalization and Cleavage: Suitably functionalized DKP derivatives can undergo regioselective cleavage, providing access to other heterocyclic structures. researchgate.net

The use of DKPs as synthetic templates has enabled the synthesis of numerous complex molecules and other heterocyclic systems, as detailed in the table below.

Starting DKP DerivativeReaction TypeResulting Structure/ApplicationReference(s)
(6S)-N,N′-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dioneConjugate additionDiketopiperazinespirocyclopropane, precursor to 1-aminocyclopropane-1-carboxylic acids rsc.org
1,4-Diacetyl-2,5-diketopiperazineConsecutive Aldol Condensations3-Alkylidene-6-arylidene-2,5-diketopiperazine scaffolds (marine natural products) uib.no
Glycine- and Proline-derived DKPsStereoselective functionalizationStructurally diverse analogues with controlled stereochemistry bas.bg
DKP from glycylserineO-alkylationSchöllkopf reagent for asymmetric synthesis of unnatural amino acids wikipedia.org
α-Substituted 2,5-diketopiperazinesAsymmetric mono- and dialkylationEnantioenriched DKPs with one or two tetrasubstituted carbon stereocenters researchgate.net
DKP-based Ugi AdductsIntramolecular Tsuji–Trost reactionSpiro-diketopiperazines acs.org

Development of Novel Bioactive Analogues and Lead Compounds in Medicinal Chemistry

The this compound scaffold is considered a "privileged structure" because it can serve as a framework for ligands that bind to diverse biological targets. nih.govresearchgate.net This has made it a focal point in medicinal chemistry for the development of new bioactive analogues and lead compounds for a wide range of therapeutic areas. chemimpex.comontosight.aimdpi.com The structural modifications on the DKP core, such as altering substituents at positions 3 and 6, significantly influence the biological profile of the resulting compounds. ontosight.ai

Researchers have synthesized and investigated a vast number of DKP derivatives, revealing a broad spectrum of pharmacological activities. nih.gov These include anticancer, antiviral, antimicrobial, and neuroprotective properties. nih.govmdpi.comontosight.ai

Anticancer Agents: DKP derivatives have been extensively studied for their anticancer properties. nih.gov Natural products with a DKP core, such as phenylahistin (B1241939) and spirotryprostatin B, exhibit antimitotic activity. wikipedia.org Synthetic analogues have shown growth inhibition against various cancer cell lines. ontosight.ai For instance, a series of 1,3-disubstituted 2,5-diketopiperazine derivatives were developed as potent inhibitors of Class I histone deacetylases (HDACs), which are important targets in cancer therapy. jst.go.jp Some derivatives have also been explored for their ability to induce apoptosis in pancreatic cancer cells.

Antiviral Activity: The DKP scaffold has been used to design inhibitors of viral replication. nih.gov A notable example is the identification of N,N'-disubstituted 2,5-piperazinediones that inhibit the viral haemorrhagic septicemia virus (VHSV) by impairing virus assembly or release. nih.gov Other derivatives have been synthesized and evaluated against the influenza virus (H5N2), with some showing promising activity. mdpi.com

Antimicrobial and Antifouling Agents: Many DKP derivatives exhibit antimicrobial properties and are being investigated as potential new antibiotics. evitachem.commdpi.comontosight.ai Bicyclomycin, a bridged DKP, is used as an antibacterial food additive. wikipedia.org Furthermore, several naturally occurring and synthetic DKPs have been identified as antifouling agents, which could provide environmentally friendly solutions for marine industries. mdpi.com

Neuroprotective Effects: Certain DKP compounds have shown potential as treatments for neurological disorders. chemimpex.comontosight.ai For example, 3,6-Diisobutyl-2,5-piperazinedione demonstrated neuroprotective effects in a zebrafish model of neurotoxicity. evitachem.com

The table below summarizes some of the bioactive DKP analogues and their investigated therapeutic potential.

DKP Derivative/ClassInvestigated BioactivityExample Compound(s) / FindingReference(s)
Tryptophan/Proline-based DKPsAntimitoticBrevianamide F, Verruculogen, Spirotryprostatin B wikipedia.org
PhenylahistinAnticancer (Microtubule binding)An unsaturated DKP derivative wikipedia.org
1,3-Disubstituted DKPsAnticancer (HDAC inhibition)Compound 2a showed an IC50 of 405 nM against HDAC1. jst.go.jp jst.go.jp
(S)-3-Isopropyl-2,5-piperazinedioneNeurological DisordersServes as a building block for drugs targeting neurological conditions. chemimpex.com chemimpex.com
N,N'-disubstituted DKPsAntiviral (VHSV)Identified from combinatorial libraries as inhibitors of virus assembly/release. nih.gov nih.gov
Benzylidene/Alkylidene substituted DKPsAntiviral (Influenza H5N2)N-substituted derivatives showed inhibition of viral propagation. mdpi.com mdpi.com
3,6-Diisobutyl-2,5-piperazinedioneNeuroprotective, AntimicrobialFound in microorganisms like Halomonas pacifica. evitachem.com evitachem.com
Tetrahydro-β-carboline (THBC)-DKP fused systemsVarious (PDE5, Topoisomerase II inhibition)Tadalafil (PDE5 inhibitor) beilstein-journals.org

Integration into Combinatorial Chemistry and High-Throughput Screening Libraries

The versatility of the this compound scaffold makes it an ideal candidate for integration into combinatorial chemistry and high-throughput screening (HTS) libraries. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. researchgate.netnih.gov

The DKP framework is well-suited for combinatorial approaches due to the ease of introducing diverse substituents from a wide range of available amino acids and other building blocks. researchgate.net Efficient synthetic methods, including one-pot and solid-phase synthesis techniques, have been developed to generate large DKP libraries. researchgate.netnih.govrroij.com For example, a library of 1000 trisubstituted piperazinediones was synthesized using a three-step sequence involving solid-phase reductive alkylation, acylation, and cyclization. rroij.com5z.com

These libraries can then be subjected to high-throughput screening to identify compounds with specific biological activities. This strategy has been successfully employed to discover novel inhibitors for various biological targets. In one study, two libraries of N,N'-disubstituted 2,5-piperazinediones, totaling 98 derivatives, were screened for their ability to inhibit the viral haemorrhagic septicemia virus (VHSV). nih.gov This screening led to the identification of a new class of in vitro VHSV inhibitors that act without cellular toxicity. nih.gov The results suggested that these compounds interfere with virus assembly or release, thereby reducing the spread of the virus in cell cultures. nih.gov

The integration of DKP scaffolds into combinatorial libraries provides a powerful engine for drug discovery, enabling the exploration of a vast chemical space to identify novel lead compounds for further development. nih.govrroij.com

Library TypeSynthesis MethodSizeScreening Target/ApplicationOutcomeReference(s)
Trisubstituted piperazinediones (DKPs)Solid-phase reductive alkylation, acylation, cyclization1000 compoundsPrototype library for lead discoveryDemonstrated feasibility of large-scale DKP library synthesis. rroij.com5z.com rroij.com5z.com
Piperazine-2,5-dionesOne-pot solution-phase synthesis61 membersBiological evaluationEfficient synthesis and purification protocol established. researchgate.netnih.gov researchgate.netnih.gov
N,N'-disubstituted 2,5-piperazinedionesCombinatorial strategy98 derivativesViral Haemorrhagic Septicemia Virus (VHSV)Identification of a novel class of VHSV inhibitors. nih.gov nih.gov

Advanced Methodologies for Discovery and Optimization (e.g., in silico screening)

In recent years, advanced computational and biological methodologies have significantly accelerated the discovery and optimization of this compound-based compounds. These approaches complement traditional synthesis and screening by providing deeper insights into structure-activity relationships and predicting the potential of novel derivatives.

In Silico Screening and Molecular Docking: In silico methods, such as virtual screening and molecular docking, are powerful tools for rapidly evaluating large libraries of compounds against specific biological targets. researchgate.netjyoungpharm.org These computational techniques predict the binding affinity and interaction patterns of a ligand (e.g., a DKP derivative) within the active site of a target protein. mdpi.com For example, a study used AutoDock and Vina software to conduct a docking analysis of DKP derivatives from marine organisms against Murine Double Minute-2 (MDM2) and procaspase-3, two important targets in cancer therapy. researchgate.netjyoungpharm.org The results identified 18-Oxotryprostatin A as a promising MDM2 inhibitor and 6-Methoxyspirotryprostatin B as a potential procaspase-3 activator based on their low calculated binding energies. researchgate.netjyoungpharm.org Similarly, docking studies were performed to investigate how DKP derivatives interact with the neuraminidase of the H5N2 avian influenza virus, helping to explain their antiviral activity. mdpi.com

De Novo Design and Optimization: Computational tools are also used for the de novo design of novel DKP scaffolds. Fragment-based virtual library design has been used to identify promising motifs to target the NADP binding site of the malic enzyme, leading to the synthesis of a focused library and the discovery of sub-micromolar inhibitors. nih.gov Computational analysis of optimized structures using methods like Density Functional Theory (DFT) can provide excellent agreement with experimental data from X-ray crystallography, helping to understand the compound's conformation and properties. researchgate.net

Genomics-Based Discovery: The advent of next-generation sequencing has revealed a vast number of uncharacterized biosynthetic gene clusters (BGCs) in microorganisms, many of which are predicted to produce secondary metabolites like DKPs. nih.gov Genome mining, using computational tools like "Antibiotics and Secondary Metabolite Analysis SHell" (antiSMASH), allows for the rapid identification of BGCs containing cyclodipeptide synthase (CDPS) genes. nih.gov This genomics-guided approach enables the targeted discovery of novel DKP derivatives. By heterologously expressing these gene clusters in a suitable host, researchers can produce and characterize previously unknown compounds, significantly expanding the chemical diversity of DKPs available for screening. nih.gov This strategy has successfully led to the identification of novel nucleobase-containing and dimeric DKP derivatives from actinobacteria. nih.gov

MethodologyApplicationKey Findings/ExamplesReference(s)
In Silico Docking (AutoDock, Vina)Cancer Target InhibitionIdentified 18-Oxotryprostatin A as a potential MDM2 inhibitor (-8.6 kcal/mol binding energy). researchgate.netjyoungpharm.org researchgate.netjyoungpharm.org
In Silico Docking (iGEMDOCK)Antiviral Activity (Influenza H5N2)Investigated interactions between DKP derivatives and viral neuraminidase to guide drug development. mdpi.com mdpi.com
Fragment-based Virtual ScreeningEnzyme InhibitionDesigned and identified DKP-based scaffolds as sub-micromolar inhibitors of malic enzyme. nih.gov nih.gov
Genome Mining (e.g., antiSMASH)Natural Product DiscoveryIdentified cryptic CDPS-associated biosynthetic gene clusters in actinobacteria, leading to novel DKP structures. nih.gov nih.gov
Molecular DockingGPCR InhibitionTryptophan-proline diketopiperazine showed the highest binding affinity to the β2-Adrenergic Receptor among tested derivatives. mdpi.com mdpi.com

Q & A

Q. How to statistically validate contradictory results in this compound studies?

  • Answer :
  • Bland-Altman Plots : Assess agreement between assay replicates.
  • Sensitivity Analysis : Identify outliers via Grubbs’ test .
  • Reporting : Disclose raw data in supplementary materials for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.